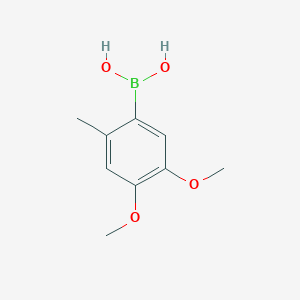

(4,5-Dimethoxy-2-methylphenyl)boronic acid

Description

(4,5-Dimethoxy-2-methylphenyl)boronic acid is an aromatic boronic acid derivative characterized by a phenyl ring substituted with two methoxy groups at the 4- and 5-positions and a methyl group at the 2-position. Boronic acids, in general, are organoboron compounds with the formula R–B(OH)₂, where R is an organic moiety. These compounds exhibit unique reactivity due to their ability to form reversible covalent bonds with diols, amines, and other electron-rich functional groups, making them valuable in medicinal chemistry, catalysis, and materials science .

Properties

Molecular Formula |

C9H13BO4 |

|---|---|

Molecular Weight |

196.01 g/mol |

IUPAC Name |

(4,5-dimethoxy-2-methylphenyl)boronic acid |

InChI |

InChI=1S/C9H13BO4/c1-6-4-8(13-2)9(14-3)5-7(6)10(11)12/h4-5,11-12H,1-3H3 |

InChI Key |

ZMFAFTZFORXICL-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=CC(=C(C=C1C)OC)OC)(O)O |

Origin of Product |

United States |

Preparation Methods

Palladium-Catalyzed Borylation of Aryl Halides

The most common and well-established method for preparing (4,5-Dimethoxy-2-methylphenyl)boronic acid involves the palladium-catalyzed borylation of the corresponding aryl halide precursor. This method typically uses bis(pinacolato)diboron as the boron source, a palladium catalyst (often Pd(0) complexes such as Pd(PPh₃)₄ or XPhos Pd G3), and a base such as cesium carbonate or potassium acetate. The reaction is generally carried out in polar aprotic solvents like 1,4-dioxane under mild heating (around 80–100 °C) and inert atmosphere (N₂ or Ar).

-

$$

\text{4,5-Dimethoxy-2-methylphenyl halide} + \text{B}2(\text{pin})2 \xrightarrow[\text{Base}]{\text{Pd catalyst}} \text{(4,5-Dimethoxy-2-methylphenyl)boronic acid}

$$ -

- The aryl halide is typically iodide or bromide for higher reactivity.

- The reaction proceeds via oxidative addition of the aryl halide to Pd(0), transmetallation with the diboron reagent, and reductive elimination to form the aryl boronate ester.

- Subsequent hydrolysis of the boronate ester yields the free boronic acid.

- This method is scalable and widely used in both laboratory and industrial settings.

Example from Literature:

A procedure reported uses 5,11-diiodo-2,8-dimethoxy-benzodithiophene as a substrate and (2-methylphenyl)boronic acid under Pd catalysis with cesium carbonate in 1,4-dioxane at 100 °C for 18–20 hours to yield related boronic acid derivatives, demonstrating the applicability of Pd-catalyzed borylation for methyl-substituted methoxyphenyl boronic acids.

Bromine–Lithium Exchange Followed by Borylation (Organolithium Route)

Another route involves the bromine–lithium exchange reaction on the corresponding aryl bromide, followed by quenching with a boron electrophile such as trimethyl borate or boron tribromide (BBr₃). This method is often conducted at low temperatures (e.g., –78 °C) to control reactivity and suppress side reactions.

-

$$

\text{4,5-Dimethoxy-2-methylphenyl bromide} \xrightarrow[\text{n-BuLi}]{-78^\circ C} \text{Aryl lithium intermediate} \xrightarrow{\text{B(OMe)}_3} \text{Boronic acid after hydrolysis}

$$ -

- The organolithium intermediate is highly reactive and requires careful temperature control.

- This method is suitable for sensitive substrates and allows direct introduction of the boronic acid group.

- Flow chemistry has been applied to improve this method’s efficiency and selectivity by suppressing protonation and butylation side reactions.

Metal-Free Heteroatom-Directed C–H Borylation

Recent advances have introduced metal-free methods for the preparation of boronic acids via heteroatom-directed C–H borylation using boron tribromide (BBr₃) under controlled conditions.

-

- Treatment of methoxy-substituted aromatic compounds with BBr₃ leads to the formation of borate intermediates.

- A 1,5-sigmatropic rearrangement facilitates the formation of the C–B bond at the ortho position relative to the directing group (methoxy).

- This method avoids transition metal catalysts and can be conducted at low temperatures (–60 °C), yielding boronic acids with moderate to good yields.

-

- Metal-free, reducing contamination from metal catalysts.

- Mild reaction conditions.

- Potentially suitable for sensitive functional groups.

Boronate Ester Intermediates and Hydrolysis

Boronic acids are often isolated as boronate esters, which are more stable and easier to purify. The esters (e.g., pinacol boronate esters or 1,3-propanediol boronate esters) are synthesized first and then hydrolyzed under acidic conditions to yield the free boronic acid.

Example:

2-Methyl-4-cyanophenylboronic acid boronate esters were synthesized and subsequently hydrolyzed to yield the corresponding boronic acids, demonstrating a practical approach for boronic acid preparation.

Comparative Summary Table of Preparation Methods

| Method | Key Reagents & Conditions | Advantages | Limitations | Typical Yield Range |

|---|---|---|---|---|

| Pd-Catalyzed Borylation of Aryl Halides | Aryl halide, bis(pinacolato)diboron, Pd catalyst, base, 80–100 °C, inert atmosphere | High selectivity, scalable, mild conditions | Requires Pd catalyst, sensitive to air/moisture | Moderate to High (60–90%) |

| Bromine–Lithium Exchange + Borylation | Aryl bromide, n-BuLi, B(OMe)₃ or BBr₃, low temp (–78 °C) | Direct borylation, metal-free final product | Sensitive intermediates, requires cryogenic conditions | Moderate (50–80%) |

| Metal-Free Heteroatom-Directed C–H Borylation | BBr₃, 2,6-di-tert-butylpyridine, DCM, –60 °C | Metal-free, mild, selective ortho borylation | Limited substrate scope, moderate yields | Moderate (40–60%) |

| Boronate Ester Formation + Hydrolysis | Boronate ester synthesis, acidic hydrolysis | Easier purification, stable intermediates | Additional hydrolysis step required | High (70–90%) |

Mechanistic Insights

- The palladium-catalyzed borylation proceeds via oxidative addition of the aryl halide to Pd(0), transmetallation with the diboron reagent, and reductive elimination to afford the aryl boronate ester.

- In metal-free borylation, the borate intermediate undergoes a 1,5-sigmatropic rearrangement to form the C–B bond.

- Boronate esters serve as protected forms of boronic acids, facilitating handling and purification before hydrolysis.

Research Findings and Applications

- The Pd-catalyzed borylation method is widely used in the synthesis of functionalized boronic acids, including (4,5-Dimethoxy-2-methylphenyl)boronic acid, due to its robustness and versatility.

- Organolithium approaches combined with flow chemistry have improved the efficiency of boronic acid synthesis by minimizing side reactions.

- Metal-free borylation strategies provide an alternative route, especially valuable for substrates sensitive to metal catalysts.

- The boronic acid derivatives prepared by these methods are crucial intermediates in Suzuki-Miyaura cross-coupling reactions, medicinal chemistry, and the design of boronic acid-based sensors and probes.

Chemical Reactions Analysis

Types of Reactions

(4,5-Dimethoxy-2-methylphenyl)boronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This is one of the most widely used reactions involving boronic acids.

Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.

Reduction: The compound can undergo reduction reactions to form the corresponding borane.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the coupling reactions.

Oxidizing Agents: Such as hydrogen peroxide, used for oxidation reactions.

Major Products Formed

Biaryls: Formed through Suzuki-Miyaura coupling reactions.

Phenols: Formed through oxidation reactions.

Boranes: Formed through reduction reactions.

Scientific Research Applications

(4,5-Dimethoxy-2-methylphenyl)boronic acid has a wide range of applications in scientific research:

Chemistry: Used as a reagent in the synthesis of complex organic molecules, particularly in cross-coupling reactions.

Biology: Employed in the development of boron-containing drugs and as a tool for studying biological processes.

Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.

Industry: Used in the production of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of (4,5-Dimethoxy-2-methylphenyl)boronic acid in chemical reactions involves the formation of a boronate complex with the palladium catalyst. This complex undergoes transmetalation with the aryl or vinyl halide, followed by reductive elimination to form the desired product. The boronic acid group plays a crucial role in stabilizing the intermediate complexes and facilitating the reaction .

Comparison with Similar Compounds

Comparison with Structurally Similar Boronic Acid Derivatives

The biological activity and chemical reactivity of boronic acids are highly dependent on the substituents’ electronic and steric effects.

Substituent Position and Enzyme Inhibition

- (2,5-Dimethoxyphenyl)boronic Acid (CAS 107099-99-0): This compound has methoxy groups at the 2- and 5-positions. Studies on β-lactamase inhibition (e.g., AmpC) suggest that ortho-substituted boronic acids exhibit moderate inhibitory activity. For example, 3-nitrophenyl boronic acid (ortho-substituted) showed IC₅₀ values in the micromolar range against AmpC β-lactamase . In contrast, meta-substituted derivatives (e.g., 4-carboxyphenyl boronic acid) demonstrated enhanced inhibition due to improved binding interactions with the enzyme’s active site .

- (2-Methoxy-4,6-dimethylphenyl)boronic Acid (CAS 355836-08-7): This analog has a methoxy group at the 2-position and methyl groups at the 4- and 6-positions. Such substitutions are often associated with reduced solubility but increased metabolic stability .

Antimicrobial and Anticancer Activity

- Meta-Substituted Aryl Boronic Acids: A library of meta-substituted aryl boronic acids (e.g., compound 4 in ) displayed IC₅₀ values of 20–30 µM against Streptococcus pneumoniae R39, a penicillin-binding protein. This activity was attributed to optimal hydrogen bonding and reduced steric clash . However, the methyl group at the 2-position could offset this benefit.

- Dimeric Boronic Acids: Multimeric boronic acids (e.g., compounds 4–6 in ) with flexible PEG linkers showed selective antibacterial activity against Mycobacterium tuberculosis (MIC: 780–3100 µM) due to multivalent glycan binding. Monomeric analogs (e.g., 3-CPBA) lacked potency . Implication: (4,5-Dimethoxy-2-methylphenyl)boronic acid’s monomeric structure may limit its antimicrobial efficacy compared to multivalent systems.

Selectivity in Proteasome Inhibition

Boronic acids with electron-withdrawing groups (e.g., bortezomib) are potent proteasome inhibitors. However, selectivity depends on the boronic acid moiety’s accessibility.

- Hypothesis : The methoxy and methyl groups in (4,5-Dimethoxy-2-methylphenyl)boronic acid may modulate its proteasome inhibition profile by altering electron density and steric accessibility.

Data Tables: Key Comparisons

Table 1: Substituent Effects on Enzyme Inhibition

*Predicted based on steric hindrance from 2-methyl group.

Table 2: Antimicrobial Activity of Boronic Acids

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.